4-bromo-1H-indazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of indazole derivatives, including 4-bromo-1H-indazol-3-amine, often involves copper-catalyzed one-pot, three-component reactions. For example, 2H-Indazoles can be synthesized through reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide, with a copper catalyst playing a crucial role in the formation of C-N and N-N bonds, indicating a broad substrate scope and high tolerance for various functional groups (Kumar et al., 2011).
Molecular Structure Analysis
The molecular structure of indazole derivatives, including 4-bromo-1H-indazol-3-amine, is often elucidated using techniques like X-ray crystallography, which reveals the crystalline structure and intermolecular interactions critical for understanding the compound's chemical behavior and reactivity. For instance, the synthesis and characterization of related compounds have been detailed, highlighting the importance of structural analysis in determining the properties of these compounds (Nadaf et al., 2019).
Chemical Reactions and Properties
Indazoles, including 4-bromo-1H-indazol-3-amine, participate in various chemical reactions, such as Buchwald reactions, which generate novel derivatives through the reaction with a range of amines. This illustrates the compound's versatility and utility in synthesizing a wide array of chemical entities (Slade et al., 2009).
Physical Properties Analysis
The physical properties of 4-bromo-1H-indazol-3-amine, such as solubility, melting point, and crystal structure, are pivotal for its application in various chemical syntheses. These properties are often determined through experimental studies and supported by theoretical calculations, providing insights into the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties of 4-bromo-1H-indazol-3-amine, including its reactivity towards different chemical reagents, stability under various conditions, and its role as a precursor in the synthesis of complex molecules, are of significant interest. Studies focusing on its reactions, such as the palladium-catalyzed Suzuki–Miyaura cross-coupling, highlight its utility in organic synthesis (Wang et al., 2015).
Scientific Research Applications
Overview of Triazole Derivatives in Pharmaceutical Development
4-Bromo-1H-indazol-3-amine, a compound structurally related to triazole and indazole derivatives, has been extensively studied for its diverse applications in pharmaceutical development. The literature reveals the significant potential of triazole and indazole derivatives in creating new drugs due to their wide range of biological activities. For example, indazole derivatives are recognized for their anticancer and anti-inflammatory properties, forming the basis for novel therapeutic agents targeting conditions involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).
Role in Synthesis of Biologically Active Compounds
Further investigations into cyclic imines, including indazoles, in Ugi and Ugi-Type Reactions have unveiled methodologies for efficiently linking peptide moieties to N-heterocyclic motifs. These motifs are foundational structures in numerous natural products and pharmaceutical compounds, offering a single-step route to diverse, biologically significant molecules (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).
Applications in Organic Synthesis and Material Science
Beyond pharmaceuticals, the broader class of triazoles, to which 4-bromo-1H-indazol-3-amine is related, finds extensive use in organic synthesis, material science, and as intermediates in the production of industrial chemicals. These compounds are involved in the synthesis of dyes, agricultural chemicals, and high-energy materials, demonstrating their versatility and importance across multiple scientific and industrial fields (Parchenko, 2019).
Contribution to Advancements in Catalysis
The exploration of amine-functionalized metal–organic frameworks (MOFs) reveals the importance of nitrogen-containing compounds, such as 4-bromo-1H-indazol-3-amine, in catalysis and gas storage. Specifically, amine functionalities within MOFs have shown exceptional promise for CO2 capture, highlighting the critical role of nitrogen-containing heterocycles in addressing environmental challenges (Lin, Kong, & Chen, 2016).
Importance in Environmental Remediation
The degradation of hazardous nitrogen-containing compounds, including amines, through advanced oxidation processes signifies the environmental relevance of studying nitrogen-rich heterocycles. These studies underscore the necessity of developing effective methods for the remediation of pollutants, where compounds like 4-bromo-1H-indazol-3-amine could potentially play a role in the synthesis of more environmentally friendly degradation catalysts or adsorbents (Bhat & Gogate, 2021).
Safety And Hazards
Future Directions
Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential applications in drug development.
properties
IUPAC Name |
4-bromo-1H-indazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXXOIXGQFPLIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475006 |
Source
|
Record name | 4-bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-indazol-3-amine | |
CAS RN |
914311-50-5 |
Source
|
Record name | 4-bromo-1H-indazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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